2-(4-Chlorophenyl)-6-p-tolylpyridine-4-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-6-p-tolylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a chlorophenyl group and a tolyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-p-tolylpyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-p-tolylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-6-p-tolylpyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-p-tolylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)pyridine-4-carboxylic acid
- 6-p-Tolylpyridine-4-carboxylic acid
- 4-Chlorophenylacetic acid
Uniqueness
2-(4-Chlorophenyl)-6-p-tolylpyridine-4-carboxylic acid is unique due to the presence of both chlorophenyl and tolyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H14ClNO2 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H14ClNO2/c1-12-2-4-13(5-3-12)17-10-15(19(22)23)11-18(21-17)14-6-8-16(20)9-7-14/h2-11H,1H3,(H,22,23) |
InChI Key |
SVUNRGQVGPUSLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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